molecular formula C14H16OS B3138891 4-(2-Thien-2-yl-phenyl)-butan-1-ol CAS No. 473528-59-5

4-(2-Thien-2-yl-phenyl)-butan-1-ol

Cat. No.: B3138891
CAS No.: 473528-59-5
M. Wt: 232.34 g/mol
InChI Key: BTLXMBADVXMNPL-UHFFFAOYSA-N
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Description

4-(2-Thien-2-yl-phenyl)-butan-1-ol is an organic compound that features a butanol group attached to a phenyl ring, which is further substituted with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thien-2-yl-phenyl)-butan-1-ol typically involves the following steps:

    Formation of the Phenyl-Butanol Backbone: This can be achieved through a Grignard reaction where a phenylmagnesium bromide reacts with butanal to form 4-phenyl-butan-1-ol.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of thiophene with a halogenated phenyl-butanol compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thien-2-yl-phenyl)-butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: 4-(2-Thien-2-yl-phenyl)-butan-1-one.

    Reduction: 4-(2-Thien-2-yl-phenyl)-butane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Thien-2-yl-phenyl)-butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Thien-2-yl-phenyl)-butan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The phenyl and thiophene rings can engage in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-butan-1-ol: Lacks the thiophene ring, resulting in different chemical and biological properties.

    4-(2-Furyl-phenyl)-butan-1-ol: Contains a furan ring instead of a thiophene ring, leading to variations in reactivity and applications.

    4-(2-Pyridyl-phenyl)-butan-1-ol: Features a pyridine ring, which can alter its electronic properties and interactions.

Uniqueness

4-(2-Thien-2-yl-phenyl)-butan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-(2-thiophen-2-ylphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c15-10-4-3-7-12-6-1-2-8-13(12)14-9-5-11-16-14/h1-2,5-6,8-9,11,15H,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLXMBADVXMNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(o-bromophenyl)-1-butanol (1.222 g, ca 0.0053 mol) and tetrakis(triphenylphosphine) palladium (0) (650 mg, 0.562 mmol) in 1,2-dimethoxyethane (55 mL) was added thiophene-2-boronic acid (2.057 g, 0.016 mol) and 1N aqueous NaHCO3 (15 mL). The resulting mixture was heated at reflux under nitrogen atmosphere for 3 days. The dark reaction mixture was diluted with water (50 mL) and extracted with EtOAc (100 mL). The organic layer was dried over Na2SO4, filtered through a bed of Celite and concentrated to yield a crude which was purified by flash chromatography (30% EtOAc in hexane) to yield 4-(2-thien-2-yl-phenyl)-butan-1-ol as a light brown oil.
Quantity
1.222 g
Type
reactant
Reaction Step One
Quantity
2.057 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
650 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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